molecular formula C11H7ClN4O B13424696 2-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile

2-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile

Cat. No.: B13424696
M. Wt: 246.65 g/mol
InChI Key: IGHRYADFCQIVJY-UHFFFAOYSA-N
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Description

2-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile is a bifunctional C-H activation template developed for the conversion of phenols to 1,3-disubstituted arenes. This compound is used in a one-pot palladium-catalyzed meta-selective C-H olefination of phenols followed by a nickel-catalyzed ipso-C-O activation and arylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile involves the reaction of 4-chloro-6-methoxy-1,3,5-triazine with benzonitrile under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction is usually conducted in a controlled environment to maintain the desired temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for olefination and nickel catalysts for ipso-C-O activation. The reactions are typically carried out in organic solvents such as tetrahydrofuran or methanol .

Major Products Formed

The major products formed from these reactions include 1,3-disubstituted arenes and other arylated compounds. These products are valuable intermediates in the synthesis of various organic molecules .

Scientific Research Applications

2-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile involves its role as a bifunctional C-H activation template. It facilitates the meta-selective C-H olefination of phenols through palladium catalysis, followed by nickel-catalyzed ipso-C-O activation and arylation. This sequential functionalization allows for the efficient conversion of phenols to 1,3-disubstituted arenes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile is unique due to its bifunctional nature, allowing it to act as both a C-H activation template and an arylation agent. This dual functionality makes it a valuable tool in organic synthesis, particularly for the efficient conversion of phenols to 1,3-disubstituted arenes .

Properties

Molecular Formula

C11H7ClN4O

Molecular Weight

246.65 g/mol

IUPAC Name

2-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile

InChI

InChI=1S/C11H7ClN4O/c1-17-11-15-9(14-10(12)16-11)8-5-3-2-4-7(8)6-13/h2-5H,1H3

InChI Key

IGHRYADFCQIVJY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)C2=CC=CC=C2C#N)Cl

Origin of Product

United States

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